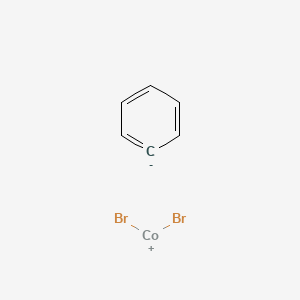
Dibromocobalt(1+) benzenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromocobalt(1+) benzenide is a coordination compound that features a cobalt ion coordinated to a benzene ring with two bromine atoms
Preparation Methods
The synthesis of Dibromocobalt(1+) benzenide typically involves the reaction of cobalt salts with brominated benzene derivatives under specific conditions. One common method involves the use of cobalt(II) bromide and bromobenzene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Chemical Reactions Analysis
Dibromocobalt(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromocobalt(1+) benzenide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for other cobalt-containing compounds.
Mechanism of Action
The mechanism of action of Dibromocobalt(1+) benzenide involves its interaction with molecular targets through coordination chemistry. The cobalt ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination to specific sites on target molecules.
Comparison with Similar Compounds
Dibromocobalt(1+) benzenide can be compared with other similar compounds, such as:
Dichlorocobalt(1+) benzenide: Similar structure but with chlorine atoms instead of bromine.
Diiodocobalt(1+) benzenide: Similar structure but with iodine atoms instead of bromine.
Cobalt(1+) benzenide: Lacks halogen atoms, providing a basis for comparison of the effects of halogenation. The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atoms, which can influence its behavior in chemical reactions and applications.
Properties
CAS No. |
663156-59-0 |
|---|---|
Molecular Formula |
C6H5Br2Co |
Molecular Weight |
295.84 g/mol |
IUPAC Name |
benzene;dibromocobalt(1+) |
InChI |
InChI=1S/C6H5.2BrH.Co/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q-1;;;+3/p-2 |
InChI Key |
HRUKEDJUCVSMSM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.[Co+](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
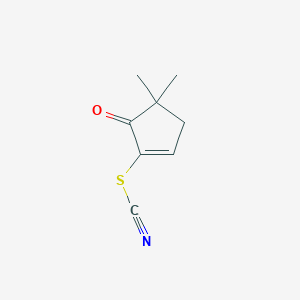
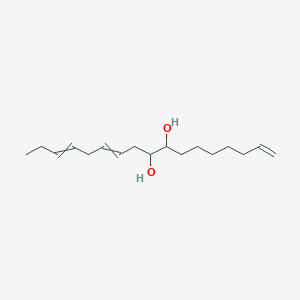

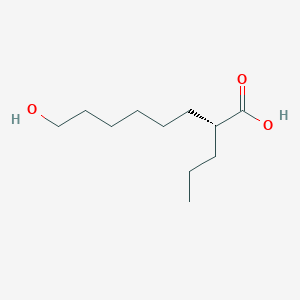

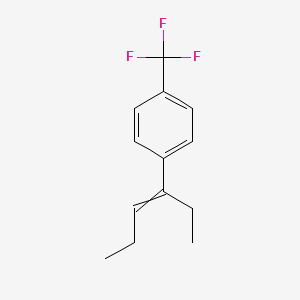
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
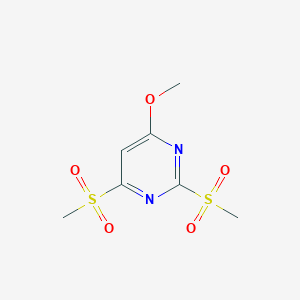
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
